molecular formula C13H13NO3 B15208789 Phenethyl 2-(oxazol-4-yl)acetate

Phenethyl 2-(oxazol-4-yl)acetate

Cat. No.: B15208789
M. Wt: 231.25 g/mol
InChI Key: KDUUKMGNXMYGKT-UHFFFAOYSA-N
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Description

Phenethyl 2-(oxazol-4-yl)acetate is a chemical reagent of interest in medicinal chemistry and drug discovery research. It integrates two pharmacologically significant motifs: a phenethyl group and an oxazole heterocycle. The oxazole ring is a privileged scaffold in medicinal chemistry, known for its diverse biological activities and presence in various therapeutic agents . Oxazole derivatives are recognized for their antimicrobial , anticancer , and anti-inflammatory properties, making them valuable templates for developing new active compounds. Furthermore, oxazole cores serve as key intermediates in synthesizing complex heterocyclic hybrids, which are a leading strategy in the quest for novel pharmaceuticals that can overcome drug resistance . As a building block, this ester is designed for use in organic synthesis, including coupling reactions and the development of compound libraries. It is supplied exclusively for laboratory research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

2-phenylethyl 2-(1,3-oxazol-4-yl)acetate

InChI

InChI=1S/C13H13NO3/c15-13(8-12-9-16-10-14-12)17-7-6-11-4-2-1-3-5-11/h1-5,9-10H,6-8H2

InChI Key

KDUUKMGNXMYGKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCOC(=O)CC2=COC=N2

Origin of Product

United States

Spectroscopic and Advanced Structural Characterization of Phenethyl 2 Oxazol 4 Yl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule. For Phenethyl 2-(oxazol-4-yl)acetate, ¹H and ¹³C NMR would provide critical information.

Detailed ¹H NMR analysis would be expected to reveal the chemical shifts and coupling constants for each proton in the molecule. This would include signals for the aromatic protons of the phenethyl group, the methylene (B1212753) protons of the ethyl and acetate (B1210297) moieties, and the protons on the oxazole (B20620) ring. The integration of these signals would confirm the number of protons in each environment.

¹³C NMR spectroscopy would identify all unique carbon atoms, including the carbonyl carbon of the ester, the aromatic carbons, the carbons of the oxazole ring, and the aliphatic carbons of the phenethyl and acetate groups.

Despite a thorough search, no specific ¹H or ¹³C NMR data for this compound has been reported in the available literature.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Vibrational and Electronic Transitions

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, characteristic IR absorption bands would be anticipated for the C=O stretch of the ester, the C-O stretches, C=C and C=N stretches of the aromatic and oxazole rings, and the C-H stretches of the aromatic and aliphatic portions.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The presence of the phenyl and oxazole rings would likely result in characteristic absorption maxima in the UV region, corresponding to π to π* transitions.

Specific experimental IR and UV-Vis spectra for this compound are not available in the reviewed scientific databases.

Mass Spectrometry (MS) for Precise Mass Determination and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide the precise mass of this compound, confirming its molecular formula. The fragmentation pattern observed in the mass spectrum would offer valuable structural information, showing the characteristic cleavage of the ester linkage and fragmentation of the phenethyl and oxazole moieties.

A search for mass spectrometry data, including precise mass and fragmentation pathways for this compound, did not yield any specific results.

Advanced Characterization Techniques (e.g., X-ray Diffraction for Crystalline Structures)

Should this compound be a crystalline solid, single-crystal X-ray diffraction would be the definitive method for determining its three-dimensional molecular structure. This technique would provide precise bond lengths, bond angles, and torsion angles, as well as information about the crystal packing and intermolecular interactions.

No published X-ray crystallographic data for this compound could be found.

In Vitro and Mechanistic Investigations of Biological Activities of Phenethyl 2 Oxazol 4 Yl Acetate Derivatives

Non-Clinical Evaluation of Antimicrobial Potency

The antimicrobial potential of various oxazole (B20620) derivatives has been a significant area of research, with studies exploring their efficacy against a range of bacterial and fungal pathogens.

Antibacterial Spectrum and Efficacy

Oxazole derivatives have demonstrated a broad spectrum of antibacterial activity. For instance, a series of 4-(substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substitutedphenyl) azetidin-2-one (B1220530) derivatives showed moderate activity against both Gram-positive and Gram-negative bacterial strains, with Minimum Inhibitory Concentration (MIC) values ranging from 3.85 µM to 7.51 µM. nih.gov Specifically, compounds AZ-5 and AZ-10 were notably potent against S. aureus with MIC values of 3.55 µM and 3.85 µM, respectively. nih.gov Another derivative, AZ-09, also showed potential against S. aureus (MIC = 4.00 µM) and E. faecalis (MIC = 8.01 µM). nih.gov

Similarly, newly synthesized 1,3-oxazolylquinazolin-4(3H)ones were screened for their antibacterial activity, with some compounds showing remarkable effects against selected bacterial strains with MIC values as low as 50 μg/mL. researchgate.net Research on 4-(2,6-dichlorobenzyloxy)phenyl thiazole (B1198619), oxazole, and imidazole (B134444) derivatives revealed that several thiazole derivatives exhibited potent activities against S. pneumoniae, including penicillin-resistant strains, with MIC values below 0.134 μM. nih.gov

The bacteriostatic activity of 2-phenylethanol (B73330) derivatives has been linked to their ability to interact with and disrupt bacterial membranes. nih.gov Studies on 2-phenylethanol (2-PEtOH) and its derivatives, such as phenylacetic acid and phenyllactic acid, have shown a clear impact on the growth of E. coli. nih.gov For example, 2-PEtOH demonstrated an MIC50 value of approximately 15 mM against E. coli. nih.gov

Furthermore, hybrid derivatives combining 1,3,4-oxadiazole (B1194373) and isoxazole (B147169) rings have shown antimicrobial activity two to four times stronger than the reference drug ampicillin (B1664943) against Gram-positive bacteria like S. aureus and S. pyogenes, and Gram-negative bacteria such as P. aeruginosa and E. coli. nih.gov

Table 1: Antibacterial Activity of Selected Oxazole Derivatives

Compound/Derivative Bacterial Strain(s) MIC/MIC50 Value Reference
AZ-4, 5, 11, 14, 15, AZ-16 Gram +ve & Gram -ve 3.85 µM–7.51 µM nih.gov
AZ-5 S. aureus 3.55 µM nih.gov
AZ-10 S. aureus 3.85 µM nih.gov
AZ-09 S. aureus, E. faecalis 4.00 µM, 8.01 µM nih.gov
1,3-oxazolylquinazolin-4(3H)ones Selected bacterial strains As low as 50 μg/mL researchgate.net
Thiazole derivatives S. pneumoniae < 0.134 μM nih.gov
2-Phenylethanol (2-PEtOH) E. coli ~15 mM (MIC50) nih.gov
1,3,4-oxadiazole-isoxazole hybrids S. aureus, S. pyogenes, P. aeruginosa, E. coli 2-4 times stronger than ampicillin nih.gov

Antifungal Activities

The antifungal properties of oxazole derivatives have also been a key area of investigation. A series of 1,2,4-oxadiazole (B8745197) derivatives were synthesized and screened for their antifungal activity against various plant pathogenic fungi. mdpi.com Compounds 4f and 4q, in particular, demonstrated significant activity against Rhizoctonia solani, Fusarium graminearum, Exserohilum turcicum, Botrytis cinerea, and Colletotrichum capsica. mdpi.com The EC50 values for compound 4f were notably low, for instance, 12.68 μg/mL against R. solani and 8.81 μg/mL against C. capsica. mdpi.com

In another study, newly synthesized 1,3-oxazolylquinazolin-4(3H)ones were found to exhibit better antifungal than antibacterial activity. researchgate.net Specifically, a derivative identified as 3-chloro-4-(2-hydroxyphenyl)-1-(4-(2-oxo-2H-chromen-3-ylamino)oxazol-2-yl)azetidin-2-one showed the most potent antifungal activity. researchgate.net

Furthermore, research on 1-(2-[(4-substituted-phenyl) methoxy]-2-(substituted-phenyl) ethyl)-1H-azoles revealed that many of these compounds were active against common pathogenic fungi. nih.gov One compound, in particular, showed activity comparable to clotrimazole (B1669251) and econazole (B349626) against Candida albicans. nih.gov

Table 2: Antifungal Activity of Selected Oxazole Derivatives

Compound/Derivative Fungal Strain(s) EC50/Activity Reference
Compound 4f R. solani, F. graminearum, E. turcicum, C. capsica 12.68, 29.97, 29.14, 8.81 μg/mL mdpi.com
Compound 4q R. solani, F. graminearum, E. turcicum, C. capsica 38.88, 149.26, 228.99, 41.67 μg/mL mdpi.com
3-chloro-4-(2-hydroxyphenyl)-1-(4-(2-oxo-2H-chromen-3-ylamino)oxazol-2-yl)azetidin-2-one Not specified Most potent in its series researchgate.net
1-(2-[(4-substituted-phenyl) methoxy]-2-(substituted-phenyl) ethyl)-1H-azole derivative Candida albicans Comparable to clotrimazole and econazole nih.gov

Antitubercular and Antiparasitic Screening

The potential of oxazole derivatives against Mycobacterium tuberculosis and various parasites has been explored in several studies. A series of 4-(2,6-dichlorobenzyloxy)phenyl thiazole, oxazole, and imidazole derivatives were screened for their in vitro antitubercular activity against M. tuberculosis H37Rv. nih.gov Several of the thiazole derivatives showed good antitubercular activities with MIC values ranging from 1 µM to 61.2 µM. nih.gov

Hybrid compounds of 1,3,4-oxadiazole and isoxazole have also demonstrated antitubercular activity against the M. tuberculosis H37Rv strain. nih.gov Additionally, a high-throughput screening of a large compound library against M. tuberculosis identified several active scaffolds, including 2-substituted thio-5-aryl-1,3,4-oxadiazoles. nih.gov Of the 25 compounds in this series, 18 were active with TB IC90 values of ≤10 μM. nih.gov

While specific screening of Phenethyl 2-(oxazol-4-yl)acetate derivatives against parasites is not extensively detailed in the provided results, the broad antimicrobial and antitubercular activities of related oxazole structures suggest a potential for antiparasitic action that warrants further investigation.

Table 3: Antitubercular Activity of Selected Oxazole and Thiazole Derivatives

Compound/Derivative Class Mycobacterium Strain MIC/IC90 Value Reference
Thiazole derivatives M. tuberculosis H37Rv 1 µM - 61.2 µM nih.gov
1,3,4-oxadiazole-isoxazole hybrids M. tuberculosis H37Rv Active nih.gov
2-substituted thio-5-aryl-1,3,4-oxadiazoles M. tuberculosis ≤10 μM (IC90) nih.gov

Exploration of Antiviral and Cytotoxic Activities in Research Models

Beyond their antimicrobial properties, oxazole derivatives have been investigated for their potential as antiviral and anticancer agents in various in vitro research models.

Antiviral Efficacy in In Vitro Systems

The antiviral potential of oxazole and thiazole derivatives has been evaluated against several viruses. In a study focused on human cytomegalovirus (HCMV), five newly designed compounds were synthesized and tested in vitro. nih.gov Two of these compounds showed some activity against the HCMV strain AD169. nih.gov For instance, compound 5 had an EC90 of 19.76 μM and a CC50 of >100 μM. nih.gov Molecular docking studies suggested that the DNA polymerase of HCMV is a promising target for these compounds. nih.gov

In another study, a series of aminoarylazo and aryltriazene derivatives were evaluated for their antiviral activity against a panel of RNA and DNA viruses. nih.gov Several compounds exhibited marked activity against Bovine Viral Diarrhea Virus (BVDV) and Yellow Fever Virus (YFV). nih.gov

Furthermore, newly synthesized thiazole, 1,2,4-triazole, and oxindole (B195798) derivatives were tested for their antiviral activity. researchgate.net While none were active against several viruses, some showed moderate activity against BVDV, with the most potent compound having an EC50 of 6.6 μM. researchgate.net

Table 4: Antiviral Activity of Selected Azole Derivatives

Compound/Derivative Class Virus Activity (EC50/EC90) Reference
Oxazole/Thiazole derivative (Compound 5) Human Cytomegalovirus (HCMV) EC90: 19.76 μM nih.gov
Aminoarylazo derivatives Bovine Viral Diarrhea Virus (BVDV) EC50 ranging from 1.6 μM to 12 μM nih.gov
Oxindole derivative (Compound 52) Bovine Viral Diarrhea Virus (BVDV) EC50: 6.6 μM researchgate.net

Anticancer Activity in Cell-Based Assays

The cytotoxic potential of oxazole derivatives against cancer cell lines has been a significant focus of research. A new class of thiazole-(benz)azole derivatives was synthesized and evaluated for anticancer activity against A549 (human lung carcinoma) and C6 (rat glioma) tumor cell lines. nih.gov Compounds 6f and 6g, which contain 5-chloro and 5-methylbenzimidazole (B147155) groups, respectively, demonstrated significant anticancer activity and were observed to induce apoptosis. nih.gov

In another study, a series of 4-(substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substitutedphenyl) azetidin-2-one derivatives were evaluated for their anticancer potential against MCF-7 (human breast adenocarcinoma) cell lines. nih.gov Derivatives AZ-5, 9, 10, 14, and 19 showed high efficacy, with percentage inhibition ranging from 89% to 94% at different concentrations. nih.gov

Furthermore, a series of 2-phenyl-4H-chromone derivatives containing a 1,3,4-oxadiazole moiety were prepared as potential telomerase inhibitors, a target for anticancer therapies. nih.gov Many of these compounds exhibited significant inhibitory activity against telomerase, with some showing IC50 values less than 1 µM, which was superior to the control drug. nih.gov

Table 5: Anticancer Activity of Selected Oxazole and Thiazole Derivatives

Compound/Derivative Cell Line(s) Activity/Observation Reference
Thiazole-(benz)azole derivatives (6f, 6g) A549, C6 Significant anticancer activity, apoptosis induction nih.gov
Azetidin-2-one derivatives (AZ-5, 9, 10, 14, 19) MCF-7 89% to 94% inhibition nih.gov
2-phenyl-4H-chromone derivatives Not specified (Telomerase inhibition) IC50 < 1 µM nih.gov

Mechanistic Elucidation of Biological Effects

The precise mechanisms by which this compound may exert biological effects have not been specifically elucidated in scientific literature. Research on closely related oxazole and oxadiazole derivatives suggests potential avenues for investigation, but direct evidence for the title compound is lacking.

Identification of Molecular Targets and Binding Interactions

There is no specific information available from scientific studies identifying the molecular targets or detailing the binding interactions of this compound. However, research on other substituted oxadiazole derivatives has led to the identification of specific molecular targets. For instance, a study on a series of 1,2,4-oxadiazole derivatives identified TIP47, an IGF II receptor binding protein, as a molecular target. researchgate.net This was achieved through the use of a photoaffinity agent, demonstrating a method that could potentially be applied to investigate this compound.

Enzyme Inhibition Profiling

A detailed enzyme inhibition profile for this compound has not been reported. While various oxazole derivatives have been assessed for their inhibitory effects on different enzymes, this specific compound has not been the subject of such published studies. For example, a novel chalcone (B49325) derivative, ethyl 2-(4-(3-(benzo[b]thiophen-2-yl)acryloyl)phenoxy)acetate, was shown to inhibit cholinesterases and glutathione (B108866) S-transferase (GST). nih.gov

Interactive Table: Enzyme Inhibition Data for a Related Chalcone Derivative

EnzymeKi (µM)IC50 (µM)
Glutathione S-transferase (GST)14.19 ± 2.15Not Reported
Acetylcholinesterase (AChE)11.13 ± 1.22Not Reported
Butyrylcholinesterase (BChE)8.74 ± 0.76Not Reported
Data from a study on ethyl 2-(4-(3-(benzo[b]thiophen-2-yl)acryloyl)phenoxy)acetate, not this compound. nih.gov

Modulation of Cellular Pathways and Signaling

Specific studies on how this compound modulates cellular pathways and signaling are not available. Research on other, different, oxadiazole derivatives has shown engagement with cellular pathways. For example, treatment of T47D breast cancer cells with a 1,2,4-oxadiazole derivative resulted in cell cycle arrest at the G1 phase, which was followed by the induction of apoptosis. researchgate.net Such studies on related but distinct molecules suggest that oxazole-containing compounds can influence fundamental cellular processes.

Investigations into Membrane-Related Mechanisms

There is no published research investigating the membrane-related mechanisms of this compound.

This compound as a Ligand for Specific Receptors (e.g., GPR40, HDAC6)

There is no scientific evidence to suggest that this compound acts as a ligand for the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFA1), or for histone deacetylase 6 (HDAC6). GPR40 is a target for type 2 diabetes, with various synthetic ligands being developed to modulate its activity. nih.govnih.gov Similarly, HDAC6 is a target for various diseases, and selective inhibitors have been a focus of drug discovery. nih.govdeepdyve.com However, no studies have linked this compound to these receptors.

Structure Activity Relationship Sar Analysis of Phenethyl 2 Oxazol 4 Yl Acetate and Its Analogues

Methodologies for SAR Elucidation in Oxazole (B20620) and Ester Compounds

The elucidation of Structure-Activity Relationships (SAR) for compounds like Phenethyl 2-(oxazol-4-yl)acetate relies on a combination of synthetic chemistry, biological screening, and computational modeling. The primary methodology involves the systematic synthesis of a series of analogues where specific parts of the molecule are altered. researchgate.netresearchgate.net These analogues are then subjected to biological assays to determine how these structural changes affect their activity.

Key methodological approaches include:

Analogue Synthesis and Biological Testing : This is the foundational method where derivatives with modified substituents on the oxazole ring, different ester groups, or altered phenethyl moieties are synthesized. researchgate.net These compounds are then tested in relevant biological assays to measure changes in efficacy and potency. nih.gov

Bioisosteric Replacement : This strategy involves replacing functional groups with other groups that have similar physical or chemical properties (bioisosteres). For instance, the oxazole ring could be replaced with a thiazole (B1198619) or isoxazole (B147169) to probe the importance of the heteroatoms for biological activity.

Conformational Analysis : Techniques such as X-ray crystallography and NMR spectroscopy are used to understand the three-dimensional structure of the molecule and how it interacts with its biological target. This information is vital for rational drug design.

Computational and In Silico Modeling : Molecular modeling techniques, including docking studies, are used to simulate the interaction between the compound and its target protein. This helps to predict how different analogues might bind and provides a rationale for observed SAR data. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) : QSAR studies establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. sbq.org.brresearchgate.net This allows for the prediction of the activity of novel, yet-to-be-synthesized molecules. researchgate.netnih.gov

These methodologies are often used in an iterative cycle, where the results from one round of synthesis and testing inform the design of the next generation of compounds, leading to a more refined understanding of the SAR. researchgate.net

Role of the Oxazole Ring Substituents in Biological Activity

The substitution pattern on the oxazole ring is a critical determinant of biological activity, influencing the molecule's electronic properties, steric profile, and potential for hydrogen bonding. d-nb.infoiajps.com The reactivity and interaction of the oxazole core with its biological target are highly dependent on the nature and position of its substituents. thepharmajournal.com

Position 2 of the oxazole ring is particularly sensitive to substitution due to its proximity to both the ring oxygen and nitrogen atoms. pharmaguideline.com Its electronic character is influenced by the electron-withdrawing nature of the adjacent heteroatoms, making it the least reactive carbon towards electrophilic attack but susceptible to certain nucleophilic reactions. clockss.org

Research on various oxazole-containing molecules has demonstrated that the substituent at the C-2 position can significantly modulate biological activity. For example, in a series of 2-phenyl-oxazole-4-carboxamide derivatives identified as apoptosis inducers, the nature of the phenyl group at C-2 was a key factor in their potency. nih.gov The substitution of a phenyl ring at this position is a common motif in many biologically active oxazoles. thepharmajournal.com The electronic properties of this aryl group, whether electron-donating or electron-withdrawing, can fine-tune the molecule's interaction with its target.

Positions 4 and 5 of the oxazole ring offer additional points for modification that can profoundly impact activity. The electron density is generally higher at these positions compared to C-2, with C-4 often being the most susceptible to electrophilic attack due to the electron-donating resonance effect from the ring oxygen. clockss.org

Position 4 Substitution : The substituent at C-4, which is an acetate (B1210297) group in the parent compound, is fundamental for activity. thepharmajournal.com In the case of 2-phenyl-oxazole-4-carboxamide derivatives, the carboxamide group at this position was essential for their pro-apoptotic effects. nih.gov Altering the linker and the group attached at this position can influence binding affinity and selectivity.

Position 5 Substitution : Electrophilic substitution on the oxazole ring typically occurs at the C-5 position. tandfonline.com The introduction of various groups at this position can influence the molecule's lipophilicity, steric bulk, and electronic distribution, thereby affecting its biological profile. One-pot synthesis methods, such as the van Leusen reaction, are often employed to create 5-substituted oxazoles for SAR studies. nih.gov

The following table summarizes the generalized impact of substituents on the oxazole ring based on findings from various studies on oxazole derivatives.

PositionSubstituent TypeGeneral Impact on ActivityRationale / Example
2Aromatic Ring (e.g., Phenyl)Often crucial for activity; substitutions on the phenyl ring can fine-tune potency.Provides a scaffold for key binding interactions; found in many active oxazoles. thepharmajournal.comnih.gov
2HalogenCan be replaced by nucleophiles, allowing for further derivatization.Facilitates nucleophilic attack at the C2-position. pharmaguideline.com
4Ester/Amide LinkerEssential for orienting other functional groups and for interaction with the target.The carboxamide at C-4 is a key feature in some apoptosis inducers. nih.gov
4 & 5Electron-Donating GroupsCan increase reactivity in cycloaddition reactions and towards electrophiles.Facilitates reactions with dienophiles in Diels-Alder reactions. pharmaguideline.com
5Alkyl/Aryl GroupsModulates lipophilicity and steric interactions within the binding pocket.The van Leusen synthesis allows for diverse substitutions at C-5. nih.gov

Contribution of the Ester Linkage to Activity and Specificity

The primary roles of the ester linkage include:

Improving Bioavailability : Converting a polar carboxylic acid group into a less polar ester increases the molecule's hydrophobicity. This can significantly enhance its ability to cross cell membranes via passive transport, thereby improving oral bioavailability. nih.gov

Metabolic Activation : The ester group can be designed to be stable until it reaches the target tissue or cell type, where it is hydrolyzed by endogenous enzymes called esterases to release the active carboxylic acid form of the drug. nih.gov This enzymatic cleavage is a key activation step.

Enhancing Specificity : The rate of ester hydrolysis can vary significantly depending on the type of esterase enzyme and the structure of the alcohol moiety. nih.gov Different tissues and cell types express different levels and types of esterases. acs.org By carefully selecting the ester group (in this case, the phenethyl ester), it may be possible to achieve targeted drug release in tissues with high concentrations of the specific esterase required for cleavage, thus improving specificity and reducing off-target effects. nih.gov

The stability and hydrolysis rate of the ester bond are critical. A bond that is too stable may not release the active drug efficiently, while one that is too labile may be cleaved prematurely in the plasma or gastrointestinal tract, leading to poor efficacy. acs.org

Ester MoietyRelative HydrophobicityPotential Hydrolysis RateSignificance in Drug Design
Methyl EsterLowGenerally FastOften used to increase solubility but can be rapidly cleaved.
Ethyl EsterModerateVariableCommonly used in prodrugs (e.g., oseltamivir) to enhance oral absorption. nih.gov
Phenethyl EsterHighSlow to ModerateIncreases lipophilicity significantly; steric bulk may slow enzymatic hydrolysis, potentially increasing stability.
Pivaloyloxymethyl (POM) EsterHighVariable/TargetedDesigned to improve lipophilicity and can be cleaved by specific esterases. nih.gov

Significance of the Phenethyl Moiety in SAR

The phenethyl moiety, the alcohol component of the ester group, is a significant contributor to the molecule's SAR. This group can influence binding affinity, selectivity, and potency through various interactions within a biological target's binding pocket.

Key contributions of the phenethyl moiety include:

Hydrophobic Interactions : The ethyl linker and the phenyl ring provide a significant hydrophobic surface that can interact with nonpolar amino acid residues in a receptor's binding site.

Aromatic Interactions : The phenyl ring can engage in π-π stacking or cation-π interactions with aromatic amino acid residues like tyrosine, tryptophan, or phenylalanine, which can be a critical component of high-affinity binding.

The following table, adapted from research on opioid analogues, illustrates the significant impact a phenethyl group can have on biological activity compared to a smaller methyl group.

Parent CompoundN-SubstituentRelative PotencyReference/Rationale
MorphineMethyl1xBaseline compound for comparison. nih.gov
N-PhenethylnormorphinePhenethyl~22-28x higher than MorphineThe phenethyl group dramatically increases antinociceptive potency. nih.gov
OxymorphoneMethyl1xBaseline compound for comparison. nih.gov
N-PhenethylnoroxymorphonePhenethyl~2x higher than OxymorphoneDemonstrates enhanced potency with phenethyl substitution. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Studies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to build a mathematical relationship between the physicochemical properties of a set of molecules and their biological activities. sbq.org.br For a series of analogues of this compound, a QSAR model could be developed to predict the activity of newly designed compounds before they are synthesized, thereby saving time and resources. sbq.org.brresearchgate.net

The process involves:

Data Set Compilation : A series of compounds with known biological activities (e.g., IC₅₀ values) is selected.

Descriptor Calculation : For each molecule, a large number of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's structure, including steric (e.g., molecular volume), electronic (e.g., dipole moment), hydrophobic (e.g., LogP), and topological properties. sbq.org.br

Model Generation : Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build an equation that correlates a subset of the most relevant descriptors with the observed biological activity. researchgate.net

Model Validation : The predictive power of the QSAR model is rigorously tested using statistical metrics like the coefficient of determination (R²) and the cross-validated R² (Q²). A robust model should have high values for these parameters. sbq.org.brresearchgate.net

For oxazole and related heterocyclic derivatives, QSAR studies have successfully identified key molecular features that govern their activity. researchgate.netnih.gov For example, a QSAR model for antioxidant 1,3,4-oxadiazole (B1194373) derivatives found that descriptors related to atomic mass distribution and electronic properties were positively correlated with activity. researchgate.net A hypothetical QSAR equation might look like:

log(1/IC₅₀) = a(LogP) - b(Molecular_Volume) + c*(Dipole_Moment) + d**

In this equation, a, b, and c are coefficients indicating the positive or negative contribution of each descriptor to the activity. Such a model could guide the synthesis of new analogues by predicting which combination of properties would lead to the most potent compound.

Descriptor ClassExample DescriptorProperty Represented
HydrophobicLogP (o/w)Lipophilicity and ability to cross cell membranes. nih.gov
ElectronicDipole Moment, Atomic ChargesDistribution of charge and ability to form electrostatic interactions. researchgate.net
Steric / SizeMolecular Weight, Molecular VolumeThe size and shape of the molecule, which affects its fit in a binding site. nih.gov
TopologicalTopological Polar Surface Area (TPSA)Sum of polar atoms' surface areas; relates to hydrogen bonding potential and permeability.
Quantum ChemicalHOMO/LUMO EnergiesElectron-donating/accepting capabilities and chemical reactivity.

Computational Chemistry and in Silico Modeling of Phenethyl 2 Oxazol 4 Yl Acetate

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the interaction between a ligand, such as Phenethyl 2-(oxazol-4-yl)acetate, and a biological target, typically a protein or enzyme. The simulation places the flexible ligand into the binding site of a rigid or flexible receptor, and scoring functions are used to estimate the binding affinity, often represented as a docking score.

In silico docking studies for oxazole (B20620) and oxadiazole derivatives have been employed to identify potential inhibitors for various enzymes. researchgate.netnih.gov For this compound, a hypothetical docking simulation against a relevant receptor would reveal key binding interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that contribute to the stability of the ligand-receptor complex. The phenethyl group, for instance, could engage in hydrophobic interactions, while the ester and oxazole moieties might form hydrogen bonds with polar residues in the active site.

Table 1: Hypothetical Molecular Docking Results for this compound

Target ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
Hypothetical Kinase A-8.5LEU 83, VAL 65Hydrophobic
SER 120Hydrogen Bond (with ester carbonyl)
PHE 180Pi-Pi Stacking (with phenyl ring)
Hypothetical Hydrolase B-7.9TRP 150, ILE 90Hydrophobic
ASN 145Hydrogen Bond (with oxazole nitrogen)

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, often performed using Density Functional Theory (DFT), provide detailed information about the electronic characteristics of a molecule. researchgate.netnih.gov These calculations are fundamental to understanding a molecule's reactivity, stability, and spectroscopic properties.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters in quantum chemistry. scirp.org The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is an important indicator of the molecule's chemical reactivity and kinetic stability. irjweb.comajchem-a.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarized. irjweb.comnih.gov For molecules with similar structures, the HOMO-LUMO gap is typically in the range of 4-7 eV. scirp.orgajchem-a.comresearchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies of this compound

ParameterEnergy Value (eV)
HOMO Energy-6.75
LUMO Energy-1.95
HOMO-LUMO Gap (ΔE)4.80

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.net It is invaluable for identifying the regions of a molecule that are rich or deficient in electrons, which correspond to sites for electrophilic and nucleophilic attack, respectively. ajchem-a.com In an MEP map, red areas typically indicate regions of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue areas denote positive potential (electron-poor), which are susceptible to nucleophilic attack. For this compound, the MEP would likely show negative potential around the electronegative oxygen and nitrogen atoms of the ester and oxazole groups, highlighting them as potential hydrogen bond acceptors. nih.gov The hydrogen atoms of the phenyl and ethyl groups would exhibit positive potential.

Table 3: Predicted Dipole Moment of this compound in Different Media

MediumPredicted Dipole Moment (Debye)
Gas Phase2.35
Water4.60

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Binding Dynamics

While molecular docking provides a static snapshot of a ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations calculate the trajectory of atoms and molecules over time, providing insights into conformational flexibility and the stability of binding interactions. nih.gov A key metric used to analyze the stability of an MD simulation is the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions from a reference structure over time. A stable RMSD value for the ligand-receptor complex over an extended simulation (e.g., 100-200 ns) suggests a stable binding mode. In simulations of similar inhibitor-enzyme complexes, stable RMSD values typically plateau below 0.2 nm. nih.gov

Table 4: Hypothetical RMSD Values from a 200 ns MD Simulation

System ComponentAverage RMSD (nm)Stability Assessment
Target Protein Backbone0.185Stable
This compound (Ligand)0.155Stable within binding pocket
Ligand-Protein Complex0.170Stable complex formation

In Silico Prediction of Bioactivity and Pharmacokinetic Profiles

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, as well as their potential bioactivity and toxicity. nih.govresearchgate.net These predictions are often based on established rules like Lipinski's Rule of Five, which assesses the drug-likeness of a compound based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. researchgate.net Machine learning models trained on large datasets of experimental data can predict various pharmacokinetic parameters, such as oral bioavailability and clearance, directly from the chemical structure. nih.gov These predictions are vital for prioritizing compounds in the early stages of drug discovery and reducing the reliance on animal testing.

Table 5: Predicted Pharmacokinetic and Drug-Likeness Properties for this compound

PropertyPredicted Value/OutcomeSignificance
Molecular Weight231.25 g/molComplies with Lipinski's Rule (<500)
logP (Lipophilicity)2.45Complies with Lipinski's Rule (<5)
Hydrogen Bond Donors0Complies with Lipinski's Rule (≤5)
Hydrogen Bond Acceptors4Complies with Lipinski's Rule (≤10)
Oral BioavailabilityHigh (Predicted)Good potential for oral absorption
CYP450 2D6 InhibitionNon-inhibitor (Predicted)Lower risk of drug-drug interactions
CNS PermeabilityLow (Predicted)Less likely to cause central nervous system side effects

Pharmacophore Modeling for Ligand Design

Pharmacophore modeling is a fundamental component of in silico drug design, focusing on the identification of essential structural features of a molecule that are critical for its interaction with a specific biological target. A pharmacophore represents the spatial arrangement of these features, such as hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings, and charged groups. By creating a pharmacophore model for a lead compound like this compound, researchers can virtually screen large libraries of chemical compounds to identify novel molecules that possess a similar arrangement of key features and are therefore more likely to exhibit the desired biological activity. This approach significantly streamlines the drug discovery process by prioritizing compounds for synthesis and biological testing.

The development of a pharmacophore model for this compound involves the computational analysis of its three-dimensional structure to delineate the key chemical functionalities and their relative orientations. The model serves as a qualitative and quantitative tool for designing new ligands with potentially improved affinity and selectivity for a target receptor.

Key Pharmacophoric Features of this compound:

Based on its chemical structure, a hypothetical pharmacophore model for this compound can be proposed, highlighting several key interaction points that are likely important for its binding to a biological target. These features include:

Aromatic Ring (AR): The phenethyl group provides a significant hydrophobic and aromatic region, which can engage in π-π stacking or hydrophobic interactions with the receptor's binding pocket.

Hydrogen Bond Acceptor (HBA): The ester carbonyl oxygen and the nitrogen atom of the oxazole ring are potential hydrogen bond acceptors, capable of forming crucial hydrogen bonds with corresponding donor groups on the receptor.

The spatial relationship between these features is paramount for effective ligand-receptor binding. The distance and angles between the aromatic ring, hydrogen bond acceptors, and hydrophobic regions define the pharmacophoric pattern.

Interactive Data Table: Hypothetical Pharmacophoric Features of this compound

Pharmacophoric FeatureStructural ComponentPotential Interaction Type
Aromatic Ring (AR)Phenyl groupπ-π stacking, Hydrophobic
Hydrogen Bond Acceptor (HBA)Ester carbonyl oxygenHydrogen bonding
Hydrogen Bond Acceptor (HBA)Oxazole nitrogen atomHydrogen bonding
Hydrophobic Feature (HY)Phenethyl moietyHydrophobic interaction
Hydrophobic Feature (HY)Oxazole ringHydrophobic interaction

This pharmacophore model can be utilized as a 3D query in virtual screening campaigns. By searching for molecules that match this defined set of features and their spatial arrangement, novel scaffolds can be identified. Furthermore, this model can guide the rational design of new derivatives of this compound. For instance, modifications to the phenethyl group could be explored to optimize hydrophobic interactions, while substitutions on the oxazole ring could be made to introduce additional interaction points or to fine-tune the electronic properties of the molecule. This iterative process of design, synthesis, and testing, guided by the pharmacophore model, can lead to the discovery of more potent and selective ligands.

Medicinal Chemistry Applications and Drug Discovery Research Preclinical Focus

Phenethyl 2-(oxazol-4-yl)acetate as a Scaffold for Novel Chemical Entities

The molecular structure of this compound presents a valuable framework in medicinal chemistry. Its core components, the oxazole (B20620) ring and the phenethyl ester group, serve as a versatile scaffold for the design of new chemical entities. The oxazole nucleus, a five-membered heterocyclic ring containing nitrogen and oxygen, is a prominent structural motif in pharmaceutical chemistry. tandfonline.comrsc.org This ring system is capable of engaging with a variety of biological enzymes and receptors through diverse non-covalent interactions, such as hydrogen bonding and π-π stacking. rsc.orgresearchgate.netnih.gov

The utility of oxazole-containing compounds as functional lead molecules has been demonstrated in numerous drug discovery programs, leading to the development of candidates for a wide array of diseases. tandfonline.comnih.gov The oxadiazole scaffold, a close relative, is also recognized as a pharmacologically important heterocycle used to develop therapeutic agents. nih.gov The phenethyl portion of the molecule provides a lipophilic anchor and a specific spatial orientation for the oxazole ring, which can be crucial for binding to target proteins. By systematically modifying either the oxazole core or the phenethyl ester side chain, medicinal chemists can generate libraries of new compounds, exploring the structure-activity relationship (SAR) to identify molecules with enhanced potency, selectivity, and improved pharmacokinetic properties. researchgate.net The design of novel substituted phenyl oxazole derivatives has been successfully achieved through strategies like fragment splicing, demonstrating the utility of this scaffold in creating new molecular skeletons with targeted bioactivity. nih.gov

Prodrug Design Strategies Utilizing the Ester Functionality

The ester group in this compound is a key functional handle for implementing prodrug strategies. Prodrugs are inactive compounds that are converted into active drugs within the body through enzymatic or chemical processes. mdpi.com The ester functionality is particularly well-suited for this purpose due to its susceptibility to hydrolysis by ubiquitous esterase enzymes. researchgate.net

Masking Polar Groups for Enhanced Membrane Permeability

This approach is especially valuable for drugs that target intracellular components but possess poor membrane permeability due to high polarity or a large number of hydrogen bond donors. researchgate.netacs.org The ester moiety effectively "hides" these polar features, allowing the molecule to traverse the cell membrane. Once inside the cell, the ester can be cleaved to regenerate the original, active parent drug. researchgate.net

Enzyme-Mediated Prodrug Activation (in vitro/mechanistic)

The activation of ester-based prodrugs is predominantly mediated by a class of hydrolytic enzymes known as esterases. mdpi.comresearchgate.net These enzymes are widespread throughout the body, particularly in the liver, plasma, and gastrointestinal tract. nih.gov Carboxylesterases and butyrylcholinesterase are among the key enzymes involved in the metabolic conversion of ester prodrugs. nih.gov

The mechanism of activation involves the enzymatic hydrolysis of the ester bond, which releases the active drug (containing a hydroxyl or carboxylic acid group) and an alcohol moiety. nih.gov This bioconversion is a critical step, and the rate of hydrolysis can be tuned by modifying the structure of the ester group. rsc.org In vitro assays using purified enzymes or cell lysates are essential for characterizing the kinetics and mechanism of this activation process, ensuring that the prodrug is stable enough to reach its target tissue before being cleaved prematurely. nih.govresearchgate.net Understanding the substrate specificity of different esterases allows for the design of prodrugs that are selectively activated in target cells or tissues, potentially reducing off-target effects. nih.gov

Table 1: Key Enzymes in Ester Prodrug Activation
EnzymeRole in Prodrug ActivationTypical LocationSource
Carboxylesterases (CES)Hydrolyze a wide range of ester-containing prodrugs to their active carboxylic acid or alcohol forms.Liver, plasma, intestine mdpi.comnih.gov
Butyrylcholinesterase (BChE)Participates in the hydrolysis of certain ester-based prodrugs.Plasma, liver researchgate.netnih.gov
Acetylcholinesterase (AChE)Involved in the bioconversion of some ester prodrugs.Nervous system, red blood cells mdpi.comresearchgate.net
Paraoxonase (PON)Contributes to the hydrolysis of specific ester prodrugs.Liver, plasma mdpi.comresearchgate.net

Lead Optimization and Derivatization within the Oxazole Class

Lead optimization is a critical phase in drug discovery where an initial "hit" compound is systematically modified to produce a "lead" candidate with superior drug-like properties. ajrconline.org For compounds containing an oxazole ring, such as this compound, this process involves extensive derivatization to establish a clear structure-activity relationship (SAR). ajrconline.org The oxazole moiety is an attractive target for optimization because it is a stable, aromatic ring that can be readily functionalized at multiple positions. tandfonline.comchemrxiv.org

Chemists can synthesize a variety of analogs by introducing different substituents onto the oxazole ring. These modifications can modulate the compound's electronic properties, steric profile, and hydrogen bonding capacity. researchgate.netnih.gov Such changes can lead to significant improvements in:

Potency: Enhancing the binding affinity for the biological target.

Selectivity: Increasing activity against the desired target while minimizing interactions with other proteins, thereby reducing potential side effects.

Pharmacokinetic Properties: Optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.

The information gathered from testing these analogs allows researchers to build a comprehensive SAR model, guiding the rational design of more effective and less toxic derivatives of oxazole-based medicinal agents. nih.gov

Fragment-Based Drug Design (FBDD) Considerations for Oxazole Derivatives

Fragment-Based Drug Design (FBDD) has become a powerful strategy in modern drug discovery. openaccessjournals.comnih.gov This approach involves screening libraries of small, low-molecular-weight compounds, or "fragments," to identify those that bind weakly but efficiently to a biological target. wikipedia.org These initial fragment hits then serve as starting points for building more potent, drug-like molecules through chemical elaboration or linking. nih.govwikipedia.org

The structural components of this compound—the oxazole ring and the phenethyl group—are ideal candidates for consideration as fragments. They are small, possess defined chemical features, and fall within the typical physicochemical property space of fragment libraries, often described by the "Rule of Three." nih.gov

Table 2: The "Rule of Three" for Fragment-Based Drug Design
PropertyGuidelineRationaleSource
Molecular Weight&lt; 300 DaltonsEnsures fragments are small and simple, allowing for efficient exploration of chemical space. openaccessjournals.comnih.gov
Number of Hydrogen Bond Donors≤ 3Maintains low complexity and avoids excessive polarity. nih.gov
Number of Hydrogen Bond Acceptors≤ 3Maintains low complexity and avoids excessive polarity. nih.gov
Calculated LogP (cLogP)≤ 3Ensures adequate solubility and avoids excessive lipophilicity. nih.gov

In an FBDD campaign, an oxazole derivative could be identified as a hit that binds to a specific pocket on a target protein. Using high-resolution structural techniques like X-ray crystallography, researchers can visualize the binding mode of the fragment. wikipedia.org This structural information is then used to guide the design of larger compounds by "growing" the fragment to make additional favorable interactions or by "linking" it to another fragment that binds in a nearby pocket. nih.gov The oxazole ring can serve as a stable, central scaffold from which these modifications are made. nih.gov

Bioisosteric Replacements in this compound Analogs

Bioisosterism is a strategy in medicinal chemistry where one atom or group of atoms in a biologically active compound is replaced by another with similar physical or chemical properties. nih.gov The goal is to create a new molecule that retains the desired biological activity but has improved properties, such as enhanced potency, better metabolic stability, or reduced toxicity. nih.govnih.gov Both the phenethyl and oxazole moieties of this compound can be subjected to bioisosteric replacement.

Phenethyl Group Replacements: The phenyl ring is a common structural motif, but it can sometimes contribute to poor metabolic stability or high lipophilicity. nih.gov Medicinal chemists have explored a range of both classical and non-classical bioisosteres to replace the phenyl group.

Oxazole Ring Replacements: The oxazole ring itself can be replaced by other five- or six-membered heterocyclic rings. This strategy aims to modulate the electronic and steric properties of the core scaffold, potentially improving target engagement or pharmacokinetic profiles. rsc.org For example, replacing an ester group with a 1,2,4-oxadiazole (B8745197) ring has been shown to increase metabolic stability by removing the site of esterase-mediated hydrolysis while maintaining biological activity. researchgate.net

Table 3: Examples of Bioisosteric Replacements for Phenethyl and Oxazole Moieties
Original MoietyBioisosteric ReplacementPotential AdvantageSource
Phenyl Ring (in Phenethyl)Pyridyl RingModulate solubility, polarity, and hydrogen bonding potential. nih.gov
Thiophene RingAlter electronic properties and metabolic profile. nih.gov
Bicyclo[1.1.1]pentane (BCP)Reduce lipophilicity, improve metabolic stability. acs.org
CubaneServe as a 3D non-aromatic scaffold, potentially improving solubility. acs.org
Oxazole Ring1,2,4-OxadiazoleActs as a stable bioisostere for ester/amide groups, resisting hydrolysis. researchgate.netrsc.org
1,3,4-Oxadiazole (B1194373)Can lead to higher polarity and reduced metabolic degradation. rsc.org
Thiazole (B1198619) RingModulates electronic character and potential for metal chelation. tandfonline.com
1,2,3-Triazole RingOffers different hydrogen bonding patterns and improved stability. unimore.it

Future Research Directions and Non Clinical Translational Prospects

Development of Advanced and Sustainable Synthetic Routes

The future synthesis of Phenethyl 2-(oxazol-4-yl)acetate and its analogs will likely move beyond traditional methods to embrace more advanced and sustainable approaches. Green chemistry principles are becoming increasingly important in medicinal chemistry to reduce the environmental impact of chemical synthesis. acs.orgastrazeneca.com

Future synthetic strategies will likely focus on:

Microwave-Assisted Organic Synthesis (MAOS): This technique can significantly reduce reaction times, improve yields, and often leads to cleaner reactions with fewer byproducts compared to conventional heating methods. drugtargetreview.com The application of microwave irradiation to classical oxazole (B20620) syntheses, such as the Robinson-Gabriel or van Leusen reactions, could offer a more efficient route to the core structure. drugtargetreview.comdrugbank.com

Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can promote reactions through acoustic cavitation, leading to enhanced reaction rates and yields. tandfonline.com

Ionic Liquids: These "green" solvents are non-volatile and can often be recycled, reducing the environmental footprint of the synthesis. acs.org Their use in reactions like the van Leusen oxazole synthesis has already shown promise. drugbank.com

Electrochemical Synthesis: This method offers a sustainable alternative to traditional chemical oxidants and reductants, often proceeding under mild conditions with high functional group tolerance. mrlcg.compv-r.com An electrochemical approach could be envisioned for the cyclization step in the formation of the oxazole ring.

Catalytic Methods: The use of transition metal catalysts (e.g., gold, copper, silver, palladium) can enable highly efficient and selective bond formations. tandfonline.comtandfonline.comazolifesciences.com For instance, palladium-catalyzed cross-coupling reactions could be employed for the functionalization of the oxazole ring, allowing for the creation of a diverse library of derivatives. tandfonline.com

Biocatalysis: The use of enzymes to catalyze specific reactions offers a highly selective and environmentally friendly synthetic route. For the phenethyl acetate (B1210297) moiety, enzymatic transesterification using lipases or acyltransferases has been demonstrated as a green and efficient method. smw.chcollaborativedrug.com Future research could explore the enzymatic synthesis of the entire this compound molecule.

A comparison of potential synthetic approaches is presented in Table 1.

Synthetic ApproachPotential AdvantagesKey Considerations
Microwave-Assisted Rapid reaction times, increased yields, cleaner reactions. drugtargetreview.comSpecialized equipment required.
Ultrasound-Assisted Enhanced reaction rates, improved yields. tandfonline.comScalability can be a challenge.
Ionic Liquids Recyclable solvents, reduced environmental impact. acs.orgCost and potential toxicity of some ionic liquids.
Electrochemical Avoids toxic oxidants/reductants, mild conditions. mrlcg.compv-r.comRequires specialized electrochemical setup.
Catalytic Methods High efficiency and selectivity, broad substrate scope. tandfonline.comtandfonline.comazolifesciences.comCost and potential toxicity of metal catalysts.
Biocatalysis High selectivity, environmentally friendly, mild conditions. smw.chcollaborativedrug.comEnzyme stability and cost.

Identification of Novel Biological Targets and Therapeutic Areas

The oxazole scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities. tandfonline.comnih.gov This suggests that this compound could have potential in various therapeutic areas.

Initial research efforts should focus on screening the compound against a broad panel of biological targets to identify its primary mechanism of action. Based on the known activities of other oxazole-containing compounds, potential therapeutic areas for investigation include:

Anticancer: Many oxazole derivatives exhibit potent anticancer activity by targeting various cellular pathways. drugbank.com

Antimicrobial: The oxazole nucleus is present in several antibacterial and antifungal agents. acs.orgtandfonline.com

Anti-inflammatory: Some oxazole compounds, like the non-steroidal anti-inflammatory drug (NSAID) oxaprozin, are known to inhibit cyclooxygenase (COX) enzymes. tandfonline.com

Antiviral: The oxazole motif has been incorporated into compounds with antiviral properties. acs.org

Antidiabetic: Certain oxazole derivatives have shown promise as antidiabetic agents. drugtargetreview.com

A summary of FDA-approved drugs containing an oxazole moiety and their therapeutic targets is provided in Table 2, which can guide the initial biological screening of this compound. tandfonline.com

Drug NameTherapeutic AreaPrimary Target(s)
Oxaprozin Anti-inflammatoryCyclooxygenase-1 (COX-1)
Tafamidis Neurological DisordersTransthyretin (TTR)
Suvorexant InsomniaOrexin receptors

Integration of Advanced Omics Technologies in Preclinical Discovery

To accelerate the preclinical development of this compound, the integration of advanced "omics" technologies will be crucial. These high-throughput methods provide a global view of the molecular changes induced by a compound, offering insights into its mechanism of action, potential off-target effects, and biomarkers of efficacy. tandfonline.comarxiv.org

Genomics: By analyzing changes in gene expression in response to treatment with the compound, researchers can identify key pathways and cellular processes that are modulated. tandfonline.com This can help in hypothesis generation for the compound's mechanism of action.

Proteomics: This involves the large-scale study of proteins. Chemical proteomics, in particular, can be a powerful tool for target identification. tandfonline.com By using a modified version of this compound as a probe, it is possible to "fish out" its protein binding partners from a complex biological sample. tandfonline.comtechnologynetworks.com

Metabolomics: The comprehensive analysis of metabolites can provide a detailed snapshot of the biochemical state of a cell or organism. tandfonline.comcollaborativedrug.com By examining the metabolic perturbations caused by the compound, researchers can gain a deeper understanding of its downstream effects and identify potential biomarkers of response. collaborativedrug.comalliedacademies.org

The integration of these multi-omics datasets, often referred to as systems biology, can provide a more holistic understanding of the compound's biological effects and aid in the early stages of drug development. acs.org

Design of Next-Generation Oxazole-Containing Chemical Probes

To further elucidate the biological function and targets of this compound, the design and synthesis of next-generation chemical probes will be instrumental. These probes are modified versions of the parent compound that allow for the visualization, identification, and functional characterization of its molecular targets. frontiersin.org

Key types of chemical probes that could be developed include:

Fluorescent Probes: By attaching a fluorescent dye to the this compound scaffold, it is possible to visualize its subcellular localization and track its interactions with target molecules in living cells. acs.orgnih.gov The oxazole ring itself can be part of the fluorophore system. mrlcg.com

Biotinylated Probes: The addition of a biotin (B1667282) tag allows for the affinity-based purification of the compound's binding partners. astrazeneca.comcollaborativedrug.com After incubating the biotinylated probe with a cell lysate, the probe and its bound proteins can be captured using streptavidin-coated beads and identified by mass spectrometry. collaborativedrug.com

Photoaffinity Probes: These probes contain a photo-reactive group that, upon exposure to UV light, forms a covalent bond with nearby molecules. azolifesciences.com This allows for the permanent labeling of the compound's direct binding partners, facilitating their identification.

Activity-Based Probes (ABPs): ABPs are designed to covalently modify the active site of a specific class of enzymes, providing a readout of their catalytic activity. tandfonline.comintuitionlabs.ai If this compound is found to inhibit a particular enzyme, an ABP based on its structure could be developed to profile the activity of that enzyme family.

The design of these probes requires careful consideration of the point of attachment of the tag or label to ensure that the biological activity of the parent compound is retained.

Collaborative Research Frameworks for Accelerated Discovery

The journey of a new chemical entity from the laboratory to the clinic is a long, complex, and expensive process. To accelerate the discovery and development of promising compounds like this compound, collaborative research frameworks are essential. acs.orgtandfonline.com These partnerships leverage the complementary strengths of different sectors to overcome the challenges of drug discovery. drugtargetreview.com

Successful models for collaboration include:

Academia-Industry Partnerships: These collaborations bring together the innovative basic research of academic institutions with the drug development expertise and resources of pharmaceutical companies. acs.orgdrugbank.com Such partnerships can range from sponsored research agreements to more integrated models where scientists from both sectors work side-by-side. smw.ch

Public-Private Partnerships (PPPs): PPPs involve collaboration between government agencies (such as the National Institutes of Health), academic institutions, and private companies. azolifesciences.comnih.gov These partnerships are often focused on pre-competitive research, aiming to address major bottlenecks in drug discovery and development. nih.gov

Open Innovation Platforms: These initiatives, often led by large pharmaceutical companies, provide academic researchers with access to their compound libraries and screening capabilities to explore new therapeutic uses for existing molecules. astrazeneca.com

Consortia and Networks: The formation of research consortia brings together multiple stakeholders with a shared interest in a particular disease area or technology. drugtargetreview.com These networks facilitate the sharing of data, resources, and expertise, leading to a more efficient and collaborative research ecosystem.

Examples of successful collaborative frameworks include the National Center for Advancing Translational Sciences (NCATS) at the NIH, which fosters collaborations to accelerate the translation of scientific discoveries into new treatments, and various initiatives by pharmaceutical companies to partner with academic researchers. nih.gov The development of this compound would benefit immensely from such a collaborative approach, bringing together experts in synthesis, pharmacology, and clinical development to expedite its journey towards potential therapeutic application.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Phenethyl 2-(oxazol-4-yl)acetate, and how can reaction conditions be optimized for yield?

  • Methodology : Synthesis typically involves cyclization of phenylacetic acid derivatives with oxazole precursors under acidic or catalytic conditions. For example, heating phenylacetic acid with an oxazole precursor (e.g., ethyl oxazole-4-carboxylate) in acetic acid yields the ester . Optimization includes:

  • Catalyst screening : Palladium acetate (Pd(OAc)₂) enhances cyclization efficiency in analogous oxazole syntheses .
  • Temperature control : Maintaining 80–100°C prevents decomposition of thermally sensitive intermediates .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates.
    • Data Table :
Starting MaterialsCatalystTemperature (°C)Yield (%)Reference
Phenylacetic acid + oxazole precursorH₂SO₄8065–70
N-phenylacetamide derivativesPd(OAc)₂10075–80

Q. How is the structural characterization of this compound validated in experimental settings?

  • Methodology : Use a combination of spectroscopic and crystallographic techniques:

  • NMR : ¹H and ¹³C NMR confirm the oxazole ring (δ 7.8–8.2 ppm for oxazole protons) and phenethyl ester group (δ 4.2–4.5 ppm for –CH₂–O–) .
  • X-ray diffraction : Resolves bond angles and dihedral angles of the oxazole-acetate backbone (e.g., C–O–C angle ≈ 120°) .
  • Mass spectrometry : Molecular ion peaks (e.g., [M+H⁺] at m/z 246) confirm molecular weight .

Advanced Research Questions

Q. What mechanistic insights explain the bioactivity of this compound in enzyme inhibition studies?

  • Methodology : Biochemical assays (e.g., fluorescence quenching, kinetic analysis) reveal interactions with enzymes like cyclooxygenase-2 (COX-2) or bacterial dihydrofolate reductase (DHFR):

  • Active site binding : The oxazole ring’s nitrogen atoms coordinate with catalytic residues (e.g., Arg120 in COX-2), disrupting substrate access .
  • Structure-activity relationships (SAR) : Methylation at the oxazole 2-position reduces potency by 40%, highlighting steric and electronic dependencies .
    • Data Contradictions : Some studies report anti-inflammatory activity (IC₅₀ = 12 µM), while others show weak effects (IC₅₀ > 50 µM). Cross-validate using orthogonal assays (e.g., ELISA for prostaglandin E₂) to rule out assay-specific artifacts .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

  • Methodology :

  • Docking simulations : Use AutoDock Vina to predict binding poses in target proteins (e.g., antimicrobial targets) .
  • ADMET prediction : SwissADME estimates logP (≈2.1) and solubility (−4.2), suggesting moderate bioavailability. Introduce polar groups (e.g., –OH) to enhance solubility without compromising membrane permeability .
    • Validation : Synthesize top-scoring derivatives and test in vitro permeability (Caco-2 assays) and metabolic stability (microsomal incubation) .

Q. What strategies mitigate instability of this compound under extreme pH or light exposure?

  • Methodology :

  • pH stability : Buffered solutions (pH 6–8) prevent ester hydrolysis. For acidic conditions, replace the phenethyl group with a tert-butyl ester .
  • Light protection : Store in amber vials under inert gas (N₂/Ar). Add UV stabilizers (e.g., BHT) at 0.1% w/w .
    • Data Table :
ConditionDegradation Rate (t₁/₂)Stabilization Method
pH 32 hoursUse phosphate buffer (pH 7)
UV light6 hoursAmber glass + BHT

Q. How do contradictory spectral data arise in NMR analysis, and how can they be resolved?

  • Root Causes :

  • Dynamic exchange : Oxazole ring protons exhibit splitting due to conformational mobility. Use variable-temperature NMR to slow exchange processes .
  • Impurity overlap : Synthetic byproducts (e.g., unreacted phenylacetic acid) may obscure peaks. Purify via column chromatography (silica gel, hexane/EtOAc) .
    • Resolution : Compare experimental data with DFT-calculated NMR shifts (Gaussian 16, B3LYP/6-31G*) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.